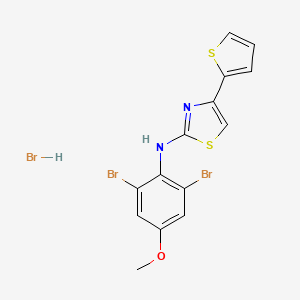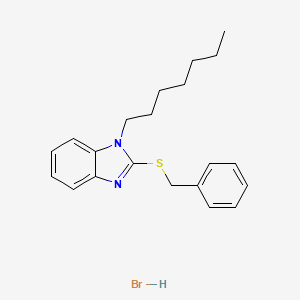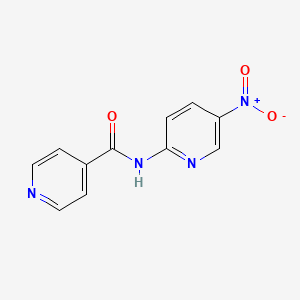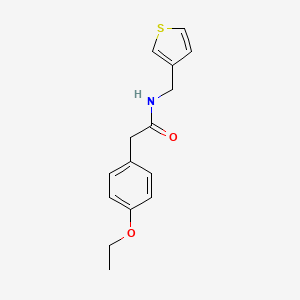![molecular formula C19H24O3 B4996326 1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)
1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene is a chemical compound commonly known as ICI-118,551. It is a selective β2-adrenergic receptor antagonist that is widely used in scientific research. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
作用机制
ICI-118,551 acts as a selective antagonist of β2-adrenergic receptors. It binds to these receptors and prevents the activation of downstream signaling pathways. This results in a decrease in the activity of β2-adrenergic receptors, which are responsible for the relaxation of smooth muscle in the bronchioles and blood vessels. By blocking the activity of these receptors, ICI-118,551 can cause bronchoconstriction and vasoconstriction.
Biochemical and Physiological Effects:
ICI-118,551 has several biochemical and physiological effects. It can cause bronchoconstriction and vasoconstriction, which can lead to decreased airway flow and increased blood pressure. It can also cause a decrease in heart rate and cardiac output. In addition, ICI-118,551 has been shown to inhibit insulin secretion and increase glucose production in the liver.
实验室实验的优点和局限性
ICI-118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for specific targeting of these receptors. It is also relatively stable and easy to handle, making it a convenient compound for use in experiments. However, there are also some limitations to using ICI-118,551. It can be difficult to solubilize, which can limit its use in certain experiments. In addition, its effects on other receptors and signaling pathways can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on ICI-118,551. One area of interest is the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of respiratory disorders. Another area of interest is the role of β2-adrenergic receptors in glucose metabolism and the potential use of β2-adrenergic receptor antagonists in the treatment of diabetes. Further research is also needed to better understand the biochemical and physiological effects of ICI-118,551 and its interactions with other receptors and signaling pathways.
Conclusion:
In conclusion, ICI-118,551 is a selective β2-adrenergic receptor antagonist that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. It is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes, and to explore the potential therapeutic applications of β2-adrenergic receptor antagonists. While there are some limitations to using ICI-118,551 in lab experiments, it remains a valuable tool for studying β2-adrenergic receptors and their functions.
合成方法
The synthesis of ICI-118,551 involves several steps. The starting material, 3-methoxyphenol, is first converted to 3-methoxyphenylacetic acid. This acid is then reacted with propargyl bromide to form 3-(prop-2-yn-1-yloxy)phenylacetic acid. The final step involves the reaction of this compound with 1-isopropyl-4-(4-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane to yield ICI-118,551.
科学研究应用
ICI-118,551 is widely used in scientific research as a selective β2-adrenergic receptor antagonist. It has been used to study the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism. It has also been used to investigate the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
属性
IUPAC Name |
1-methoxy-3-[3-(2-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15(2)18-10-4-5-11-19(18)22-13-7-12-21-17-9-6-8-16(14-17)20-3/h4-6,8-11,14-15H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTJQKLUZCHNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996251.png)
![4-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4996257.png)
![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996274.png)
![N-{[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4996287.png)

![5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4996291.png)
![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)


![1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)


